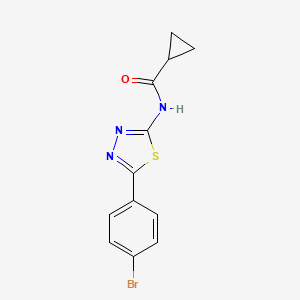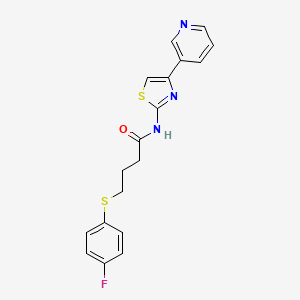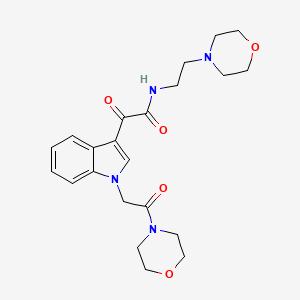
1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 2137482-02-9 . It has a molecular weight of 443.5 . The IUPAC name for this compound is 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C27H25NO5/c1-32-18-12-10-17(11-13-18)24-14-15-25(26(29)30)28(24)27(31)33-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-25H,14-16H2,1H3,(H,29,30) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 443.5 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I consulted.
Wissenschaftliche Forschungsanwendungen
Synthesis and Solid Phase Applications
1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid and its derivatives have been utilized in various synthetic pathways and applications in scientific research. Le and Goodnow (2004) detailed a convenient synthesis process of a related compound, 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, indicating its significance in the synthesis of complex molecules (Le & Goodnow, 2004). Similarly, Bleicher, Lutz, and Wuethrich (2000) reported on the synthesis of new linker molecules for solid phase synthesis, highlighting the compound's potential in facilitating the synthesis of complex molecules (Bleicher, Lutz, & Wuethrich, 2000).
Photophysics and Bioimaging
Research has also explored the photophysical properties of fluorene derivatives. Morales et al. (2010) investigated the linear photophysical characteristics and two-photon absorption properties of a water-soluble fluorene derivative, offering insights into its potential for bioimaging applications (Morales et al., 2010).
Sensing and Detection
The compound has been utilized in the development of fluorescent sensors. Han et al. (2020) synthesized fluorene compounds demonstrating the application of these molecules in the highly selective sensing of picric acid, Fe3+, and L-arginine (Han et al., 2020). This illustrates the compound's role in the creation of sensitive and selective sensors for various substances.
Miscellaneous Applications
The derivative's versatility extends to other areas such as polymer chemistry and electrocarboxylation, indicating a broad scope of applications in scientific research. Bradley and Mittoo (2003) discussed its use as a photocleavable linker for solid phase synthesis (Bradley & Mittoo, 2003). Malhi et al. (2022) explored its role in synthesizing novel acid derivatives showing antimicrobial activity (Malhi et al., 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that similar compounds are often used in peptide synthesis , suggesting that they may interact with amino acids or proteins.
Mode of Action
It is known that similar compounds are used as coupling agents in peptide synthesis , indicating that they may facilitate the formation of peptide bonds.
Biochemical Pathways
Given its potential role in peptide synthesis , it may be involved in protein synthesis and related metabolic pathways.
Result of Action
Given its potential role in peptide synthesis , it may influence protein structure and function.
Eigenschaften
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-32-18-12-10-17(11-13-18)24-14-15-25(26(29)30)28(24)27(31)33-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-25H,14-16H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAOOVPMZVUPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2471046.png)
![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2471047.png)
![9-(4-methoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2471050.png)
![N-(4-fluorobenzyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2471051.png)

![1-(3-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2471054.png)
![(5R,7R)-2,7-Dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2471057.png)



![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enamide](/img/structure/B2471065.png)

